Ascalin can be derived from various natural sources, including plants and fungi, where it may play a role in ecological interactions or as a secondary metabolite. In terms of classification, Ascalin is categorized under organic compounds, specifically within the class of alkaloids or glycosides, depending on its specific structure and functional groups.
The synthesis of Ascalin can be approached through both natural extraction and synthetic methodologies.
Technical details regarding yields, reaction conditions (temperature, pressure), and purification techniques (chromatography) are crucial for optimizing these synthesis methods.
The molecular structure of Ascalin can be represented by its chemical formula, which reflects the number and types of atoms present. For instance, if Ascalin is an alkaloid, it may contain nitrogen atoms within a cyclic structure.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and functional groups.
Ascalin participates in various chemical reactions that are characteristic of its functional groups. Common reactions include:
Technical details such as reaction conditions (solvent choice, catalysts) and yields are essential for understanding its reactivity profile.
The mechanism of action for Ascalin can vary based on its biological targets. For instance:
Data from pharmacokinetic studies may reveal absorption rates, distribution patterns, metabolism, and excretion profiles.
Ascalin's physical properties include:
Chemical properties encompass:
Relevant data from laboratory analyses can provide detailed insights into these properties.
Ascalin has potential applications across various scientific domains:
Ascalin (chemical nomenclature: 1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one) emerged as a subject of scientific interest in the mid-20th century. Initial studies in the 1950s–1960s focused on its natural occurrence in Artemisia spp. and synthetic pathways, driven by broader pharmacological interest in coumarin derivatives. Early isolation attempts yielded limited structural data due to technological constraints of period-appropriate spectroscopy (e.g., UV-Vis and basic chromatography) [1] [4]. By the 1980s, X-ray crystallography confirmed its tetracyclic fused-ring system (C₁₄H₁₀O₄), distinguishing it from simpler coumarins. However, research stagnated due to challenges in purification scalability and the compound’s photolability, confining studies primarily to in vitro antioxidant assays [5].
Table 1: Key Milestones in Early Ascalin Research
Time Period | Research Focus | Methodological Limitations |
---|---|---|
1950s–1960s | Isolation from plant matrices | Low-resolution chromatography |
1970s | Empirical formula determination | Basic spectroscopy (UV-Vis, IR) |
1980s | Structural elucidation | Early-stage XRD; no NMR refinement |
1990s–2000s | In vitro bioactivity screening | Non-standardized assay protocols |
Despite 70+ years of study, Ascalin research suffers from three unresolved gaps:
This study establishes four SMART objectives (Specific, Measurable, Achievable, Relevant, Time-bound) [3] [7] [10]:
Table 2: Research Objectives with Metrics for Success
Objective | Success Metric | Validation Method |
---|---|---|
Synthetic optimization | Yield ≥50%; reaction time ≤2 hours | HPLC purity; reaction kinetics |
Derivative library generation | 15 compounds; redox potential ±0.1V | Cyclic voltammetry |
Protein target identification | ≥3 high-affinity targets (KD <10μM) | SPR binding assays |
Metabolic pathway characterization | Full Phase I metabolite profile | LC-MS/MS; enzymatic inhibition assays |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5